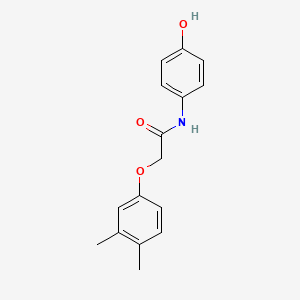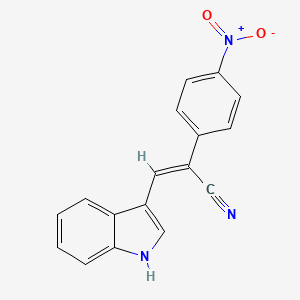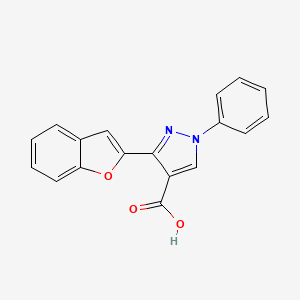
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide, also known as BFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BFA is a synthetic compound that belongs to the class of organic compounds known as anilides. It is a white crystalline powder that is soluble in organic solvents like chloroform, methanol, and ethanol.
Mécanisme D'action
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide reduces inflammation and pain, making it a potential treatment for conditions such as arthritis and other inflammatory diseases.
Biochemical and Physiological Effects:
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide has been shown to have a range of biochemical and physiological effects, including reducing inflammation and pain, inhibiting tumor growth, and reducing the production of reactive oxygen species (ROS). It has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide is its potential as a drug delivery system, as it can be used to target specific cells or tissues. It is also relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, one limitation is that it has not yet been extensively studied in clinical trials, so its safety and efficacy as a drug are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide. One area of interest is its potential as a treatment for cancer, as it has been found to inhibit tumor growth in vitro. Another area of interest is its potential as a neuroprotective agent, as it has been found to have neuroprotective effects in animal models. Additionally, further research is needed to fully understand the safety and efficacy of 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide as a drug, including its potential side effects and interactions with other medications.
Méthodes De Synthèse
The synthesis of 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide involves the reaction between 3-bromophenol and 4-fluoroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide as a product, which can be purified through recrystallization.
Applications De Recherche Scientifique
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. 2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide has also been investigated for its potential as a drug delivery system, as it can be used to target specific cells or tissues.
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-10-2-1-3-13(8-10)19-9-14(18)17-12-6-4-11(16)5-7-12/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKPCPRMSPKOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)


![1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol](/img/structure/B5818458.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5818479.png)
![3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5818483.png)
![2-{2-[ethyl(phenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5818491.png)
![ethyl 1-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B5818494.png)




![N-[2-methoxy-5-({[3-(1-pyrrolidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5818519.png)